molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B2554235
CAS No.: 898438-05-6
M. Wt: 357.75
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Description

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is a complex organic compound featuring a unique combination of triazoloquinazoline and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide typically involves the reaction of quinazolinone derivatives with chlorinating agents and triazole precursors. The process includes:

  • Formation of the quinazoline core: : Starting with anthranilic acid derivatives, a cyclization reaction is performed to form the quinazolinone structure.

  • Introduction of the triazole moiety: : Using suitable triazole precursors under cyclization conditions, the triazoloquinazoline structure is formed.

  • Chlorination: : The incorporation of a chlorine atom is achieved through chlorinating agents like thionyl chloride.

  • Final acylation step: : The last step involves acylation with furan-2-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, these reactions are optimized for large-scale production by:

  • Employing flow chemistry techniques for controlled reaction conditions.

  • Utilizing catalysts to enhance reaction rates and yields.

  • Implementing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, such as:

  • Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can transform the carbonyl groups into alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, introducing new functional groups.

Common Reagents and Conditions: Reagents often used with this compound include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Chlorinating agents: : Thionyl chloride, sulfuryl chloride.

Major Products: Major products formed from these reactions include:

  • Oxidized derivatives: : Carboxylic acids, aldehydes.

  • Reduced derivatives: : Alcohols, hydrocarbons.

  • Substituted derivatives: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is used as a building block for synthesizing more complex molecules. It serves as a scaffold for designing new compounds with desired chemical properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Researchers investigate its binding interactions with biological targets, which can lead to the development of new drugs.

Medicine: In medicine, the compound's derivatives are explored for their therapeutic properties. These derivatives exhibit biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals. Its unique structure allows for the creation of materials with specific characteristics, such as polymers and resins.

Mechanism of Action

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors. Its triazoloquinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity and affecting signal transduction pathways.

Pathways Involved: The compound influences pathways such as:

  • Apoptosis: : Inducing programmed cell death in cancer cells.

  • Inflammation: : Modulating the inflammatory response by inhibiting key enzymes like cyclooxygenases.

Comparison with Similar Compounds

Unique Features: What sets 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide apart is its combination of triazoloquinazoline and furan moieties, providing distinct chemical and biological properties not found in other compounds.

Similar Compounds:
  • 2-(5-nitro-4H-1,2,3-triazol-4-yl)-N-(2-furylmethyl)acetamide: : Shares the furan moiety but differs in the triazole structure.

  • 8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazoline-4(5H)-carboxamide: : Lacks the furylmethyl acetamide group.

By comparing these structures, researchers can highlight the unique attributes of each compound and their specific applications in various fields.

Properties

IUPAC Name

2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERVYVYMCNHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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